N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Description
Synthesis Analysis
The synthesis of related N-arylbenzo[d]thiazole-2-acetamide derivatives typically involves C-C coupling methodologies, employing Pd(0) catalysis with various aryl boronic pinacol ester/acids (Gull et al., 2016). Another synthesis route for N-aryl-1,3,4-thiadiazol-2-yl acetamide derivatives utilized carbodiimide condensation catalysis, presenting a convenient and fast method for producing these compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds often features significant interactions such as hydrogen bonds which play a crucial role in determining their biological activity. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been structurally characterized, confirming their synthesis and identifying key interactions through IR, 1H NMR, and X-ray diffraction techniques (Yu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds often exhibit selectivity and specificity towards certain biological targets. For instance, a series of N-(benzo[d]thiazol-2-yl)acetamides demonstrated significant urease inhibitory activity, highlighting the potential for targeted chemical reactions in biological systems (Gull et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and melting points are crucial for understanding the behavior of these compounds under different conditions. The structural analysis of these molecules, including their crystal packing and intermolecular interactions, provides insights into their physical properties and stability (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological macromolecules, are integral to the application of these compounds. Studies on related N-aryl-1,3,4-thiadiazol-2-yl acetamides have explored their biological activities, offering insights into their chemical behavior in biological contexts (Gull et al., 2016).
Scientific Research Applications
Biological Activities and Applications
Antimicrobial and Antibacterial Activities : A study by Rezki (2016) on N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides found significant reductions in reaction times and higher yields under ultrasound irradiation, along with promising antimicrobial activities against various bacterial strains, suggesting potential applications in developing new antibacterial agents Rezki, 2016.
Antitumor and Anticancer Effects : Derivatives of benzothiazole, such as those studied by Yurttaş et al. (2015), have shown considerable anticancer activity against cancer cell lines, indicating their utility in anticancer drug development Yurttaş, 2015.
Urease Inhibition : Gull et al. (2016) reported that N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed significant activity in urease inhibition, surpassing standard used in the study, pointing to potential applications in treating diseases related to urease activity Gull et al., 2016.
Anticonvulsant Activities : Nath et al. (2021) evaluated indoline derivatives of benzothiazole acetamide for anticonvulsant activities, indicating the potential of these compounds in developing treatments for epilepsy Nath et al., 2021.
Analgesic Activities : Kaplancıklı et al. (2012) synthesized and tested various acetamide derivatives for their analgesic activities, suggesting their use in pain management Kaplancıklı et al., 2012.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-3-2-4-16(9-13)23-19(27)25-20-24-17(12-28-20)10-18(26)22-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDIRKMFDWLQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide |
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